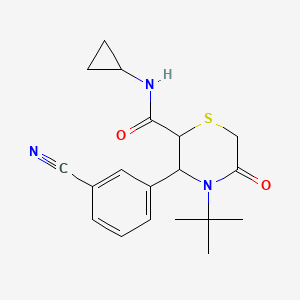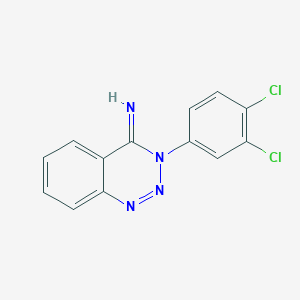![molecular formula C14H7Cl2N5 B2756212 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile CAS No. 321385-87-9](/img/structure/B2756212.png)
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrimidine) would contribute to the compound’s stability. The dichlorophenyl group could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of a nitrile group could influence the compound’s polarity and reactivity .Applications De Recherche Scientifique
Synthetic and Medicinal Aspects of Pyrazolopyrimidine Scaffold
Pyrazolopyrimidine scaffolds, including derivatives similar to 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile, are central to drug discovery efforts. These compounds exhibit a wide range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and structure-activity relationship (SAR) studies have highlighted the potential of this privileged scaffold in developing drug candidates for various diseases. Medicinal chemists continue to explore this scaffold to develop potential drug candidates, indicating substantial room for innovation and discovery in this chemical domain (Cherukupalli et al., 2017).
Pyrimidine Derivatives in Optoelectronic Materials
The inclusion of pyrimidine rings, akin to the core structure of this compound, extends beyond pharmaceuticals into optoelectronic applications. Pyrimidine derivatives are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These materials are explored for their electroluminescent properties and potential in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The integration of pyrimidine and quinazoline fragments into π-extended conjugated systems has been pivotal for fabricating materials with enhanced photo- and electroluminescence, underscoring the versatility and significance of pyrimidine derivatives in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Anticancer Potential of Pyrimidine-based Scaffolds
Research on pyrimidine-based scaffolds, including structures similar to this compound, has demonstrated significant anticancer activities. These compounds exhibit diverse pharmacological activities due to their ability to interact with various enzymes, targets, and receptors. The anticancer potential of pyrimidine derivatives in fused scaffolds is supported by numerous studies and patent literature, highlighting their role in cell killing effects through different mechanisms. This area remains a focal point for researchers globally, suggesting that pyrimidine-based compounds are prime candidates for future drug development (Kaur et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5/c15-10-1-2-11(12(16)5-10)13-3-4-20-21(13)14-18-7-9(6-17)8-19-14/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBVXHQQZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2C3=NC=C(C=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)
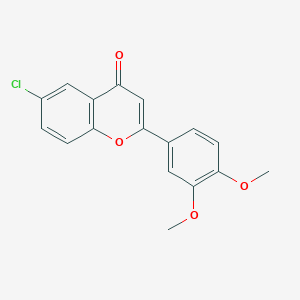
![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
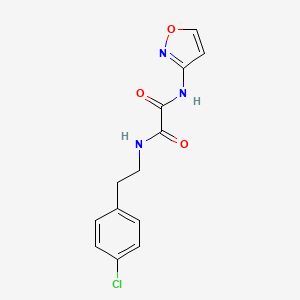
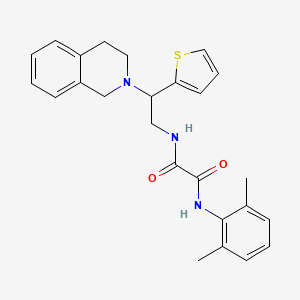
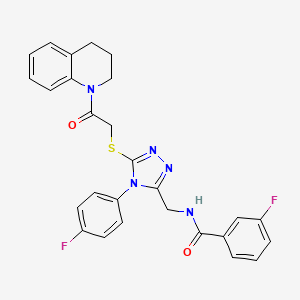
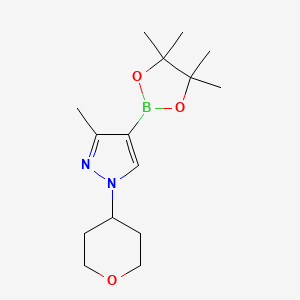

![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)

